Methyl 4-fluoro-3-methylbenzoylformate
Description
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Properties
IUPAC Name |
methyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNKYSAZSDRDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Methyl 4-fluoro-3-methylbenzoylformate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-fluoro-3-methylbenzoylformate
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Methyl 4-fluoro-3-methylbenzoylformate represents such a compound of interest, combining the structural features of an α-ketoester with a substituted aromatic ring. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its electronic properties, metabolic stability, and steric profile, making it a potentially valuable building block in medicinal chemistry.
While direct and extensive literature on Methyl 4-fluoro-3-methylbenzoylformate is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties. By drawing upon established data from structurally related analogues and the well-documented chemistry of the α-ketoester functional group, we can construct a robust predictive framework. This document aims to serve as a foundational resource, offering insights into its synthesis, reactivity, and characterization, thereby enabling its potential application in research and development. α-Ketoesters, in general, are recognized as versatile intermediates in the synthesis of a wide array of value-added compounds, including pharmaceuticals and agrochemicals.[1]
Predicted Physicochemical Properties
The physical properties of Methyl 4-fluoro-3-methylbenzoylformate can be extrapolated from its constituent parts and analogous compounds. The introduction of the α-keto group is expected to increase the boiling point and density compared to the corresponding benzoate ester. The presence of the fluorine atom will influence polarity and intermolecular interactions.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₉FO₃ | Based on structural components. |
| Molecular Weight | 196.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Methyl benzoylformate is a colorless to pale yellow liquid.[2][3] |
| Boiling Point | > 220 °C (at 760 mmHg) | Higher than Methyl 4-fluorobenzoate (199.6 °C) and Methyl 3-methylbenzoate (221 °C), and likely similar to or slightly higher than Methyl benzoylformate (246-248 °C) due to the added substituents.[3][4][5][6] |
| Density | ~1.2 g/mL at 25 °C | Expected to be slightly higher than related compounds like Methyl 4-fluorobenzoate (1.192 g/mL) and Methyl benzoylformate (1.155 g/mL).[5][7][8] |
| Solubility | Poorly soluble in water; miscible with common organic solvents (e.g., ethanol, ether, acetone). | This is a characteristic property of similar esters like methyl benzoate and methyl benzoylformate.[2][6] |
| Refractive Index | ~1.51-1.53 at 20 °C | In line with values for Methyl 4-fluorobenzoate (1.494) and Methyl benzoylformate (1.528).[4][5][7] |
Chemical Properties and Reactivity
The chemical reactivity of Methyl 4-fluoro-3-methylbenzoylformate is primarily dictated by the α-ketoester moiety, which contains two adjacent electrophilic centers.
-
Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack, a common reaction for α-ketoesters. This can lead to the formation of α-hydroxy esters upon reduction or Grignard addition.
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding 4-fluoro-3-methylbenzoylformic acid.[2]
-
Condensation Reactions: The α-ketoester can participate in various condensation reactions, making it a valuable synthetic intermediate for heterocyclic compounds.[9]
-
Photochemical Reactivity: Benzoylformate esters are known to be photoactive and can be used as photoinitiators in polymerization processes.[2][3] This property is valuable in applications such as UV-curable coatings and inks.[2][3]
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of Methyl 4-fluoro-3-methylbenzoylformate is the Friedel-Crafts acylation of 2-fluorotoluene (3-fluoro-1-methylbenzene) with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the 2-fluorotoluene ring.[10]
Caption: Proposed synthesis of Methyl 4-fluoro-3-methylbenzoylformate via Friedel-Crafts acylation.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Add 2-fluorotoluene (1.0 eq) to the cooled suspension. Separately, dissolve methyl oxalyl chloride (1.1 eq) in dry DCM and add it to the dropping funnel.
-
Reaction: Add the methyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Structural Characterization Workflow
As a novel or sparsely documented compound, rigorous characterization is essential to confirm its identity and purity. A standard workflow involves a combination of spectroscopic techniques.
Caption: General workflow for the structural characterization of a synthesized organic compound.
Experimental Protocol: Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is used to identify the key functional groups present in the molecule.[11][12][13]
-
Sample Preparation: A small amount of the purified liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.[11]
-
Expected Absorptions:
-
C=O (Ketone): Strong absorption around 1720-1740 cm⁻¹.
-
C=O (Ester): Strong absorption around 1735-1750 cm⁻¹. The two carbonyl stretches may overlap.
-
C-O (Ester): Absorption in the 1300-1000 cm⁻¹ region.
-
C-F: Strong absorption in the 1400-1000 cm⁻¹ region.
-
Aromatic C=C: Absorptions in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H: Stretches above 3000 cm⁻¹.
-
Aliphatic C-H: Stretches just below 3000 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.[14][15][16]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Predicted ¹H NMR Signals:
-
Aromatic protons will appear as multiplets in the 7.0-8.0 ppm range. The fluorine atom will cause splitting of adjacent proton signals.
-
The methyl ester protons will be a singlet around 3.9 ppm.
-
The aromatic methyl protons will be a singlet around 2.3-2.5 ppm.
-
-
Predicted ¹³C NMR Signals:
-
Two carbonyl carbons (ketone and ester) in the 160-190 ppm range.
-
Aromatic carbons in the 110-160 ppm range. The carbon directly bonded to fluorine will show a large coupling constant.
-
The methyl ester carbon around 52 ppm.
-
The aromatic methyl carbon around 20 ppm.
-
-
Predicted ¹⁹F NMR Signals:
-
A single resonance, with its chemical shift influenced by the other substituents on the aromatic ring.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[17][18][19]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL, then dilute further as needed for the instrument.[20]
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Expected Results:
-
The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (196.18).
-
Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
-
Potential Applications in Drug Development
The structural motifs within Methyl 4-fluoro-3-methylbenzoylformate suggest several potential applications in drug discovery and development:
-
Intermediate for Heterocyclic Synthesis: The α-ketoester functionality is a versatile handle for constructing complex heterocyclic systems, which are prevalent in many drug classes.[9]
-
Bioisosteric Replacement: The fluorinated methylbenzoyl group could serve as a bioisostere for other substituted phenyl rings in known bioactive molecules, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.
-
Building Block for Bioactive Scaffolds: The compound can be used as a starting material for the synthesis of more complex molecules with potential anti-inflammatory, analgesic, or other therapeutic activities, similar to other benzoyl derivatives.[3]
Conclusion
Methyl 4-fluoro-3-methylbenzoylformate, while not extensively documented, represents a compound with significant potential for chemical synthesis and medicinal chemistry applications. By leveraging predictive methodologies based on well-characterized analogous structures, this guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, and a robust workflow for its characterization. It is our hope that this document will serve as a valuable starting point for researchers and scientists looking to explore the utility of this and other novel chemical entities in the advancement of drug discovery and development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Methyl Benzoylformate: More Than Just a Chemical Name - Oreate AI Blog [oreateai.com]
- 4. Methyl 3-methylbenzoate | 99-36-5 [chemicalbook.com]
- 5. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-fluorobenzoate | 403-33-8 [chemicalbook.com]
- 9. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. labindia-analytical.com [labindia-analytical.com]
- 14. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small molecule-NMR | University of Gothenburg [gu.se]
- 17. hscprep.com.au [hscprep.com.au]
- 18. jackwestin.com [jackwestin.com]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Engineering Fluorinated Benzoylformate Derivatives: Synthesis, Photochemistry, and Applications in Advanced Therapeutics
Executive Summary
In my experience optimizing synthetic pathways for advanced therapeutics and materials, the introduction of a fluorine atom onto the benzoylformate (phenylglyoxylate) scaffold is not merely a structural tweak—it fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic fate. Fluorinated benzoylformates, such as methyl p-fluorobenzoylformate (F-MBF) and ethyl 4-fluorophenylglyoxylate, serve as highly versatile α-keto ester building blocks. They are increasingly critical in two distinct but overlapping fields: as highly efficient Norrish Type I photoinitiators for deep-layer photocuring[1], and as advanced precursors in the mutasynthesis of fluorinated nonribosomal peptides and active pharmaceutical ingredients (APIs)[2].
This technical guide deconstructs the synthesis, mechanistic photochemistry, and biological applications of fluorinated benzoylformate derivatives, providing self-validating protocols and causal rationale for researchers in drug development and materials science.
Mechanistic Rationale: The "Fluorine Effect" on the Benzoylformate Scaffold
The unique properties of fluorinated benzoylformates stem from fluorine's dual electronic nature: it is highly electronegative (exerting a strong inductive electron-withdrawing effect, -I) yet possesses non-bonding electron pairs that can be donated into the aromatic ring via resonance (+R).
When positioned at the para position of a benzoylformate, the fluorine atom:
-
Lowers the LUMO Energy: This increases the electrophilicity of the α-keto carbonyl, making it highly susceptible to nucleophilic attack during API synthesis.
-
Increases Cleavage Exothermy: In photochemical applications, the electron-withdrawing nature of fluorine stabilizes the resulting p-fluorobenzoyl radical upon UV/LED irradiation, significantly increasing the triplet bond dissociation energy and accelerating Norrish Type I α-cleavage[1].
-
Enhances Metabolic Stability: In biological systems, the strong C-F bond resists cytochrome P450-mediated oxidative degradation, a critical advantage when these scaffolds are incorporated into novel antibiotics or insect growth regulators[2],[3].
Step-by-Step Experimental Methodology: Synthesis of F-MBF
The synthesis of methyl p-fluorobenzoylformate relies on a highly controlled Friedel-Crafts acylation. As a self-validating protocol, the following workflow explains the causality behind each parameter to ensure high yield and purity.
Reagents: Fluorobenzene (1.0 eq), Methyl oxalyl chloride (1.1 eq), Anhydrous Aluminum Trichloride (AlCl₃, 1.2 eq), Anhydrous Dichloromethane (DCM).
Step 1: Assembly & Solvent Selection
-
Action: Dissolve fluorobenzene and methyl oxalyl chloride in anhydrous DCM under an inert nitrogen atmosphere.
-
Causality: DCM is specifically chosen because it is a non-coordinating solvent. Unlike ethers or THF, DCM will not compete with the acyl chloride for the Lewis acid catalyst, allowing AlCl₃ to fully generate the highly reactive acylium ion intermediate.
Step 2: Lewis Acid Activation & Temperature Control
-
Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add anhydrous AlCl₃ in small portions over 30 minutes.
-
Causality: Strict temperature control is the most critical failure point in this synthesis. If the temperature exceeds 10 °C, the intermediate acylium ion will undergo rapid decarbonylation (loss of CO gas), leading to the formation of methyl 4-fluorobenzoate instead of the desired α-keto ester.
Step 3: Electrophilic Aromatic Substitution
-
Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature until gas evolution ceases[4].
-
Causality: Despite its inductive withdrawal, the fluorine atom's resonance donation heavily directs the bulky acylium electrophile to the para position, ensuring high regioselectivity and minimizing ortho byproducts.
Step 4: Quenching & Phase Separation
-
Action: Carefully pour the reaction mixture over crushed ice containing 1 M HCl. Extract the aqueous layer with DCM.
-
Causality: The cold acidic quench safely breaks the aluminum complex. Using an acidic environment rather than a basic one prevents the premature saponification (hydrolysis) of the methyl ester back to benzoylformic acid.
Step 5: In-Process Validation
-
Action: Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2).
-
Validation: The appearance of a distinct, UV-active spot at R_f ~0.4 confirms the formation of the α-keto ester, clearly separating from the non-polar fluorobenzene starting material.
Applications in Biotechnology and Drug Development
Precursor-Directed Biosynthesis (Mutasynthesis)
In the realm of antibiotic discovery, total synthesis of complex nonribosomal peptides is often economically unviable. Instead, researchers utilize precursor-directed biosynthesis (mutasynthesis). By feeding synthetic 4-fluorophenylglyoxylate into cultures of Streptomyces coelicolor, the native Nonribosomal Peptide Synthetase (NRPS) assembly line incorporates the fluorinated precursor[2].
The adenylation (A) domain of the NRPS exhibits sufficient promiscuity to recognize the fluorinated benzoylformate derivative, tethering it to the thiolation (T) domain. This process yields novel fluorinated analogues of Calcium-Dependent Antibiotics (CDA), which exhibit identical macrocyclization but possess superior resistance to enzymatic degradation[2].
Fig 1: NRPS mutasynthesis workflow utilizing 4-fluorophenylglyoxylate for CDA production.
Development of Novel Insect Growth Regulators
Fluorinated benzoylformates are also vital intermediates in synthesizing benzoylphenylureas. Studies have shown that introducing fluorinated substituents onto the benzoyl or aniline rings significantly amplifies the biological activity of these compounds. Specifically, fluoro-substituted benzoylphenylureas demonstrate vastly superior larvicidal activities against pests like the oriental armyworm and mosquitoes compared to commercial standards like Hexaflumuron[3].
Photochemical Dynamics: Norrish Type I Cleavage
Beyond biology, fluorinated alkyl phenylglyoxylates are heavily utilized in photochemistry. While earlier hypotheses suggested the formation of phenylglyoxal intermediates, rigorous quantitative analysis has proven that these molecules undergo direct Norrish Type I or Type II reactions[5].
Under 405 nm LED irradiation, F-MBF undergoes an n-π* transition to an excited singlet state, followed by intersystem crossing to a triplet state. The molecule then undergoes rapid Norrish Type I α-cleavage, generating a p-fluorobenzoyl radical and a methoxycarbonyl radical. Because the fluorine atom stabilizes the radical, F-MBF acts as an exceptionally potent photoinitiator, capable of initiating acrylate free-radical polymerization for deep-layer photocuring up to 6.5 cm[1].
Fig 2: Norrish Type I photochemical cleavage pathway of F-MBF under 405 nm LED irradiation.
Quantitative Data Summaries
To facilitate rapid comparison for assay development, the following tables summarize the spectroscopic validation data and comparative efficacy of fluorinated benzoylformates.
Table 1: Spectroscopic & Physical Data of Methyl p-Fluorobenzoylformate (F-MBF) [4]
| Parameter | Value / Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.17–8.07 (m, 2H, Ar-H), 7.27–7.12 (m, 2H, Ar-H), 4.01 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 184.12 (C=O ketone), 165.58 (C=O ester), 163.61 (C-F), 133.09, 132.99, 128.97, 116.40, 116.17 (Ar-C), 52.91 (-OCH₃) |
| HRMS (ESI) | [M + H]⁺ calculated for C₉H₈FO₃⁺ 182.0379, found 182.0382 |
Table 2: Comparative Biological & Photochemical Efficacy
| Field of Application | Non-Fluorinated Precursor | Fluorinated Derivative | Key Advantage / Outcome | Ref |
| NRPS Mutasynthesis | CDA2a / CDA2b (Wild-type) | Fluorinated CDA Analogues | Enhanced metabolic stability; successful A-domain incorporation | [2] |
| Insect Growth Regulators | Standard Benzoylphenylureas | Fluoro-substituted Benzoylphenylureas | Superior larvicidal activity against oriental armyworm | [3] |
| Photoinitiators (405 nm) | Standard MBF | F-MBF | Increased cleavage exothermy; enables 6.5 cm deep-layer curing | [1] |
References[5] Title: Photochemical Reactions of Alkyl Phenylglyoxylates 1 | Source: ACS Publications | URL:Link[2] Title: Recent advances in engineering nonribosomal peptide assembly lines | Source: RSC Publishing | URL:Link[3] Title: Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators | Source: PubMed | URL:Link[4] Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring | Source: AWS | URL:Link[1] Title: Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Source: Macromolecules (ACS Publications) | URL:Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in engineering nonribosomal peptide assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00099H [pubs.rsc.org]
- 3. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
The Alpha-Keto Ester Moiety in Benzoylformates: A Hub of Tunable Reactivity for Modern Synthesis and Drug Discovery
Abstract
The benzoylformate scaffold, characterized by its unique α-keto ester moiety, represents a cornerstone in contemporary organic synthesis and medicinal chemistry. The juxtaposition of a ketone and an ester group flanking a central carbonyl carbon imparts a rich and tunable reactivity profile, making it a versatile synthon for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of benzoylformates, designed for researchers, scientists, and drug development professionals. We will delve into the electronic underpinnings of its reactivity, survey its participation in a wide array of chemical transformations—including nucleophilic additions, reductions, oxidations, and cycloadditions—and highlight its strategic application in the synthesis of biologically active molecules. This guide emphasizes the causality behind experimental choices, provides detailed methodological insights, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Benzoylformate Core - Electronic Properties and Synthetic Potential
The reactivity of the benzoylformate moiety is fundamentally governed by the electronic interplay between the aromatic ring, the α-keto group, and the ester functionality. The two adjacent carbonyl groups create a highly electrophilic α-keto carbon, making it a prime target for nucleophilic attack. The ester group, while also electron-withdrawing, can modulate the reactivity of the adjacent ketone. Furthermore, the benzoyl group's aromatic ring can be substituted to electronically tune the reactivity of the dicarbonyl system. This inherent electronic flexibility allows for a high degree of control over various chemical transformations.
This guide will systematically explore the following key areas of benzoylformate reactivity:
-
Nucleophilic Addition Reactions: The cornerstone of benzoylformate chemistry, including additions of organometallics, enolates, and heteroatomic nucleophiles, with a focus on stereoselective transformations.
-
Reductive Transformations: Methods for the selective reduction of either the keto or ester functionality, leading to valuable α-hydroxy esters and other chiral building blocks.
-
Oxidative Processes: Exploration of the oxidative cleavage and functionalization of the benzoylformate core.
-
Cycloaddition Reactions: The participation of the α-keto ester moiety in concerted and stepwise cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks.
-
Photochemical and Radical Reactions: Unveiling the unique reactivity of benzoylformates under photochemical and radical conditions.
-
Applications in Drug Discovery and Development: Illustrating the utility of the benzoylformate scaffold in the synthesis of medicinally relevant compounds.
Nucleophilic Addition to the α-Keto Carbonyl: A Gateway to Molecular Complexity
The pronounced electrophilicity of the α-keto carbonyl group in benzoylformates makes it highly susceptible to nucleophilic attack. This reactivity has been extensively exploited to forge new carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol.
Grignard and Organolithium Reagents: Direct Carbon-Carbon Bond Formation
The addition of Grignard and organolithium reagents to benzoylformates is a fundamental transformation for creating tertiary α-hydroxy esters. The mechanism proceeds through a nucleophilic attack on the keto-carbonyl, followed by an acidic workup to protonate the resulting alkoxide.[1][2]
Mechanism of Grignard Addition to Benzoylformate:
Caption: Mechanism of Grignard reagent addition to a benzoylformate.
Computational studies have revealed that the mechanism of the Grignard reaction can be complex, potentially involving both polar and radical pathways depending on the substrate and reaction conditions. For substrates with low reduction potentials, a single-electron transfer (SET) mechanism may compete with the classical nucleophilic addition.[3][4]
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-phenylpropanoate via Grignard Reaction
-
To a solution of ethyl benzoylformate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
Asymmetric Nucleophilic Additions: Accessing Chiral α-Hydroxy Esters
The synthesis of enantiomerically enriched α-hydroxy esters is of significant interest in the pharmaceutical industry. This has driven the development of numerous asymmetric nucleophilic addition reactions to benzoylformates.
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Methyl Benzoylformate
| Catalyst/Ligand | H₂ Pressure (atm) | Temp (°C) | Solvent | ee (%) | Yield (%) | Reference |
| Rh-(R,S)-Josiphos | 50 | 25 | MeOH | 97 | >99 | [5] |
| Ru-BINAP | 100 | 80 | MeOH | 95 | >99 | [6] |
| Ir-SpinPHOX | 50 | 25 | DCM | 99 | 98 | [7] |
| CD@Cu cathode | electrocatalytic | 25 | aqueous | 78 | 94 | [8] |
Reductive Transformations: Selective Control over Carbonyl Reactivity
The presence of two distinct carbonyl functionalities in benzoylformates—a ketone and an ester—presents a challenge and an opportunity for selective reduction. The choice of reducing agent and reaction conditions allows for the targeted reduction of either the keto group to afford α-hydroxy esters or the reduction of both carbonyls.
Chemoselective Reduction of the Keto Group
The reduction of the α-keto group to a hydroxyl group is a highly valuable transformation, providing access to chiral α-hydroxy esters, which are important building blocks in natural product synthesis and drug development.
Metal Hydride Reductants:
-
Sodium Borohydride (NaBH₄): This mild reducing agent can selectively reduce the ketone in the presence of the ester, although diastereoselectivity can be moderate.[9][10][11]
-
Lithium Tri-sec-butylborohydride (L-Selectride®): A bulkier and more selective hydride reagent, L-Selectride® often provides excellent diastereoselectivity in the reduction of α-keto esters, particularly when a chiral auxiliary is employed.[12] The steric hindrance of the reagent favors attack from the less hindered face of the ketone.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will typically reduce both the ketone and the ester functionalities.[11][13]
Biocatalytic Reductions:
Enzymes, such as those found in baker's yeast (Saccharomyces cerevisiae) and various thermophilic bacteria, offer a green and highly stereoselective method for the reduction of benzoylformates. These biocatalytic systems often provide access to (R)- or (S)-α-hydroxy esters with high enantiomeric excess.[9][14][15] For instance, the reduction of methyl benzoylformate with certain strains of thermophilic actinomycetes yields the corresponding (R)-alcohol with >98% ee.[14]
Experimental Protocol: Diastereoselective Reduction of a Chiral α-Keto Ester with L-Selectride®
-
A solution of the α-keto ester derived from a chiral auxiliary (e.g., cis-1-arylsulfonamido-2-indanol) (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[12]
-
A 1.0 M solution of L-Selectride® in THF (1.5 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis.
Oxidative Transformations of the Benzoylformate Moiety
While less explored than nucleophilic additions and reductions, oxidative reactions of benzoylformates can lead to valuable synthetic intermediates.
The benzylic position of the benzoyl group is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a carboxylic acid. Reagents like hot, concentrated potassium permanganate (KMnO₄) can achieve this transformation.[16] The reaction is believed to proceed through a radical mechanism initiated by the abstraction of a benzylic hydrogen atom.[16]
The α-keto ester functionality can also undergo oxidative cleavage. For instance, treatment with peroxy acids can lead to the formation of benzoic acid and an oxalate monoester. This reaction is analogous to the Baeyer-Villiger oxidation of ketones.
Cycloaddition Reactions: Constructing Rings with Benzoylformates
The electron-deficient nature of the carbonyl groups in benzoylformates allows them to participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic structures.
[2+2] Photocycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[17] Benzoylformate esters can serve as the carbonyl component in this reaction. Upon photochemical excitation, the benzoylformate can react with an alkene to yield highly functionalized oxetanes.[3][18] The stereochemical outcome of the reaction can be influenced by the use of chiral auxiliaries on the ester group.[15]
Mechanism of the Paternò-Büchi Reaction:
Caption: Simplified mechanism of the Paternò-Büchi reaction with a benzoylformate.
Diels-Alder Reactions: Benzoylformates as Dienophiles
The electron-withdrawing nature of the α-keto ester moiety can activate an adjacent carbon-carbon double bond, making β,γ-unsaturated α-ketoesters effective dienophiles in Diels-Alder reactions.[19] While benzoylformates themselves lack a dienophilic double bond, derivatives can be designed to participate in these powerful [4+2] cycloadditions for the construction of six-membered rings. The use of chiral Lewis acids can promote enantioselective Diels-Alder reactions with these substrates.[17][18][20]
Photochemical and Radical Reactivity
Beyond the Paternò-Büchi reaction, benzoylformates exhibit other interesting photochemical and radical-mediated reactivity.
Methyl benzoylformate and its derivatives have been investigated as Norrish Type I photoinitiators for free-radical polymerization.[10][21] Upon UV irradiation, they can undergo α-cleavage to generate a benzoyl radical and a methoxycarbonyl radical, both of which can initiate polymerization.
Recent advances in photoredox catalysis have enabled the intermolecular radical addition to carbonyls.[21][22][23] This strategy allows for the use of simple aldehydes and ketones as radical acceptors. While specific examples with benzoylformates are still emerging, this methodology holds promise for the development of novel transformations of the α-keto ester moiety.
Applications in Drug Discovery and Development
The versatile reactivity of the benzoylformate scaffold makes it an attractive starting point for the synthesis of biologically active molecules. The α-hydroxy ester products derived from benzoylformates are particularly valuable chiral building blocks.
Derivatives of methyl benzoylformate are implicated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[24] Furthermore, benzofuran derivatives, which can be synthesized through pathways involving benzoylformate-like precursors, exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[25][26] The ability to readily introduce diverse substituents onto the benzoylformate core through nucleophilic additions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The α-keto ester moiety within the benzoylformate framework is a remarkably versatile functional group, offering a rich landscape of chemical reactivity. Its electrophilic nature at the keto-carbonyl carbon provides a reliable handle for nucleophilic additions, which can be rendered highly stereoselective through the use of chiral auxiliaries, catalysts, or biocatalytic methods. Furthermore, the ability to selectively reduce or engage the carbonyl groups in cycloaddition and radical reactions underscores the synthetic utility of this scaffold. The continued exploration of the reactivity of benzoylformates, particularly in the context of modern catalytic and photochemical methods, will undoubtedly lead to the development of novel synthetic strategies and the discovery of new therapeutic agents. This guide has aimed to provide a comprehensive overview of the core principles governing the reactivity of benzoylformates, equipping researchers with the knowledge to strategically employ this powerful synthon in their own synthetic endeavors.
References
-
Reddy, G. V., et al. (1998). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. Tetrahedron Letters, 39(12), 1985-1986. [Link]
-
Itoh, N., et al. (2006). Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. Journal of Molecular Catalysis B: Enzymatic, 38(3-6), 91-100. [Link]
-
Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(17), 6079-6086. [Link]
-
D'Auria, M., et al. (2004). On the Paternò–Büchi reaction of chiral phenylglyoxylate esters with furan derivatives. Photochemical & Photobiological Sciences, 3(1), 81-86. [Link]
-
LibreTexts. (2021, March 16). 6.2: Reactions of Ketones. Chemistry LibreTexts. [Link]
-
Peltzer, R. M., et al. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. OperaChem. [Link]
-
MacMillan, D. W. C., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
-
Carmona, D., et al. (2010). Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes. Journal of the American Chemical Society, 132(11), 3652-3653. [Link]
-
Wiley-VCH. (2015). Asymmetric Catalysis in Organic Synthesis. [Link]
-
Walborsky, H. M. (1981). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 14(10), 286-293. [Link]
-
Li, C.-J., et al. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 25(18), 4210. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Yamazaki, S., & Yamabe, S. (2003). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. The Journal of Organic Chemistry, 68(2), 573-581. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. [Link]
-
I. F. M. D. C. D. S. (1993). Powerful dienophiles for asymmetric Diels-Alder reactions: .alpha.-(2-exo-hydroxy-10-bornylsulfinyl)maleimides. The Journal of Organic Chemistry, 58(20), 5482-5488. [Link]
-
Ube, H., & Shimizu, T. (2016). Synthesis and Biological Applications of Hydroxamates. Molecules, 21(7), 864. [Link]
-
König, B. (2019). Radical Addition to Carbonyls (or C = X) Enabled by Visible Light Photoredox or Not. Angewandte Chemie International Edition, 58(16), 5194-5196. [Link]
-
Pohl, M., et al. (2000). Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones. Chemistry, 6(8), 1483-1495. [Link]
-
Carmona, D., et al. (2007). Ruthenium—Lewis Acid Catalyzed Asymmetric Diels—Alder Reactions Between Dienes and α,β-Unsaturated Ketones. Chemistry – A European Journal, 13(12), 3354-3368. [Link]
-
Scialdone, O., et al. (2013). Practical aspects concerning catalysis with molecularly doped metals. Catalysis Science & Technology, 3(8), 1874-1883. [Link]
-
Griesbeck, A. G., & Streuff, J. (2020). Chain propagation determines the chemo- and regioselectivity of alkyl radical additions to C–O vs. C–C double bonds. Nature Communications, 11(1), 1-8. [Link]
-
Melchiorre, P. (2022). Merging Carbonyl Addition with Photocatalysis. Accounts of Chemical Research, 55(9), 1263-1277. [Link]
-
PharmaCompass. (n.d.). Metal Hydride Reduction Service | API Contract Manufacturing. [Link]
-
Li, Y., & Tanner, D. (2002). Biomimetic Reduction of Methyl Benzoylformate with NADH Models 12. Letters in Organic Chemistry, 1(2), 163-166. [Link]
-
Melchiorre, P., et al. (2017). Intermolecular Radical Addition to Carbonyls Enabled by Visible Light Photoredox Initiated Hole Catalysis. Journal of the American Chemical Society, 139(40), 13998-14001. [Link]
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]
-
Francke, R., & Schille, B. (2019). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. ACS Catalysis, 9(2), 1234-1239. [Link]
-
Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994-28019. [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]
-
Kappe, C. O. (2012). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Angewandte Chemie International Edition, 51(42), 10434-10436. [Link]
-
Scribd. (n.d.). Metal Hydride Reduction. [Link]
-
Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. [Link]
-
Chulkin, A., et al. (2019). Synthesis and Evaluation of Biological Activity of Benzoxaborole Derivatives of Azithromycin. The Journal of Antibiotics, 72(1), 35-42. [Link]
-
Chemistry Academy. (2022, April 10). How To Find Oxidation Of Peroxy Acids [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
LibreTexts. (2023, August 15). 15.8: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Visual Learners. (2025, April 16). Oxidation of Benzylic Carbon to acid [Video]. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. scribd.com [scribd.com]
- 12. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal Hydride Reduction Service | API Contract Manufacturing [pharmacompass.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Merging Carbonyl Addition with Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intermolecular Radical Addition to Carbonyls Enabled by Visible Light Photoredox Initiated Hole Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Chemoselective Grignard Addition to Methyl 4-fluoro-3-methylbenzoylformate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Focus: Strategies for the synthesis of
Mechanistic Rationale & The Chemoselectivity Challenge
-Keto esters, such as methyl 4-fluoro-3-methylbenzoylformate, are highly versatile electrophilic intermediates frequently utilized in the synthesis of complex pharmaceuticals and bioactive molecules[1]. The primary synthetic utility of this substrate lies in its ability to undergo nucleophilic addition to formThe Grignard reaction is a fundamental carbon-carbon bond-forming process that proceeds via nucleophilic attack on a carbonyl group to form a tetrahedral intermediate[2]. Because Grignard reagents are highly potent nucleophiles, they will readily attack both carbonyl groups if the reaction environment is not strictly regulated. The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the absence of resonance stabilization from an adjacent alkoxy group. However, once the initial tetrahedral magnesium-alkoxide intermediate forms at the ketone, excess reagent or elevated thermal energy can trigger a subsequent attack on the ester, leading to an undesired 1,2-diol byproduct[2]. Therefore, controlling the kinetics of the reaction is paramount to isolating the monoaddition product.
Experimental Design & Causality
To ensure a self-validating and highly selective reaction, the experimental parameters must be tightly controlled. Every choice in this protocol is designed to maximize the kinetic differentiation between the two carbonyl groups:
-
Cryogenic Control (-78 °C): Working under cryogenic temperature conditions is essential to realizing monoaddition and preserving the ester group[3]. At -78 °C, the thermal energy is sufficient to overcome the activation barrier for the ketone attack, but entirely insufficient for the ester attack, kinetically freezing the reaction at the monoaddition stage.
-
Strict Stoichiometry (1.05 eq): Using exactly 1.05 equivalents of the Grignard reagent ensures complete conversion of the starting material while starving the reaction of the excess nucleophile required to drive the equilibrium toward diol formation[2].
-
Aprotic Solvation (Anhydrous THF): Grignard reagents are extremely sensitive to moisture and will violently quench in the presence of water[2]. Tetrahydrofuran (THF) is utilized because its oxygen atoms coordinate with the magnesium ion, stabilizing the Grignard reagent and the resulting tetrahedral intermediate better than standard diethyl ether, thereby preventing premature collapse.
-
Mild Quenching (Sat. aq. NH4Cl): Utilizing a mild, buffered acid like ammonium chloride ensures the protonation of the alkoxide intermediate to yield the tertiary alcohol[4], without risking the acid-catalyzed hydrolysis of the surviving methyl ester.
Reaction Pathway Visualization
Caption: Chemoselective Grignard addition pathway to alpha-keto esters.
Optimization Data Summary
The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Deviating from cryogenic temperatures drastically reduces the yield of the desired
| Entry | Temperature (°C) | RMgBr Equivalents | Solvent | Conversion (%) | Chemoselectivity ( |
| 1 | 25 (RT) | 2.00 | THF | >99 | 5 : 95 |
| 2 | 0 | 1.10 | THF | >99 | 60 : 40 |
| 3 | -40 | 1.05 | THF | 95 | 85 : 15 |
| 4 | -78 | 1.05 | THF | >99 | 98 : 2 |
Table 1: Influence of temperature and stoichiometry on the chemoselective Grignard addition to
Step-by-Step Methodology
This protocol describes the addition of methylmagnesium bromide to methyl 4-fluoro-3-methylbenzoylformate to yield methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxypropanoate. The workflow is designed as a self-validating system with built-in in-process controls.
Reagents & Materials:
-
Methyl 4-fluoro-3-methylbenzoylformate (1.0 eq, 5.0 mmol, 980 mg)
-
Methylmagnesium bromide (3.0 M in THF, 1.05 eq, 5.25 mmol, 1.75 mL)
-
Anhydrous Tetrahydrofuran (THF, 25 mL)
-
Saturated aqueous NH₄Cl (10 mL)
-
Ethyl Acetate (EtOAc) and Brine
Protocol:
-
System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry nitrogen (N₂) three times.
-
Causality: Removes trace surface moisture that would prematurely destroy the Grignard reagent via protonation[2].
-
-
Substrate Dissolution: Add Methyl 4-fluoro-3-methylbenzoylformate (980 mg) to the flask, followed by 25 mL of anhydrous THF. Stir to achieve a homogenous solution.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes to ensure uniform internal temperature.
-
Nucleophilic Addition: Using a gas-tight syringe, add Methylmagnesium bromide (1.75 mL, 3.0 M) dropwise down the side of the flask over 10 minutes.
-
In-Process Control: The solution will transition from a pale yellow to a darker, complex hue, visually indicating the formation of the magnesium alkoxide intermediate.
-
-
Incubation: Stir the reaction mixture at -78 °C for exactly 1 hour.
-
Validation: Analyze a micro-aliquot via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a single, more polar spot (R_f ≈ 0.3) corresponding to the tertiary alcohol.
-
-
Quenching: While strictly maintaining the flask at -78 °C, slowly add 10 mL of saturated aqueous NH₄Cl dropwise.
-
Causality: Safely quenches any unreacted Grignard reagent and protonates the alkoxide without providing the harsh acidic conditions that would hydrolyze the methyl ester[4].
-
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure
-hydroxy ester.
Experimental Workflow Visualization
Caption: Step-by-step workflow for cryogenic Grignard addition.
References
1.[4] Grignard Reaction - Organic Chemistry Portal. Available at:[Link] 2.[3] Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. Available at:[Link] 3.[1] An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene - Asian Journal of Chemistry. Available at:[Link] 4.[2] Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol - University of Delaware. Available at:[Link]
Sources
Methyl 4-fluoro-3-methylbenzoylformate in Fischer indole synthesis
Application Note: Overcoming Structural Limitations of Methyl 4-fluoro-3-methylbenzoylformate in Indole Synthesis Workflows
Executive Summary
Methyl 4-fluoro-3-methylbenzoylformate (CAS: 1267230-81-8) is a highly valuable α-keto ester used in medicinal chemistry to install sterically tuned, fluorinated aromatic motifs. While researchers frequently attempt to utilize this building block in the classical Fischer Indole Synthesis (FIS) to generate 2-carboxylate-3-aryl indoles, direct application invariably fails.
This application note details the mechanistic causality behind this failure and provides field-proven, alternative synthetic workflows—specifically, the enantioselective Friedel-Crafts alkylation—to successfully integrate this pharmacophore into an indole scaffold.
Mechanistic Analysis: The Causality of FIS Failure
The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry, relying on a highly specific cascade of events. When an arylhydrazine reacts with a ketone, it forms a hydrazone. For the reaction to proceed to an indole, this hydrazone must tautomerize into an ene-hydrazine, which subsequently undergoes a heat- or acid-catalyzed [3,3]-sigmatropic rearrangement.
The Structural Blockade:
Methyl 4-fluoro-3-methylbenzoylformate is an aryl-glyoxylate derivative (
Mechanistic pathway demonstrating the stalled hydrazone intermediate due to the lack of α-hydrogens.
Strategic Pivot: Alternative Synthetic Workflows
To successfully merge the 4-fluoro-3-methylphenyl moiety with an indole core, drug development professionals must pivot from building the indole from the ketone, to using the ketone to functionalize a pre-existing indole.
Workflow A: Homologation to Arylpyruvate (FIS Compatible)
If a true FIS is strictly required, the benzoylformate must first be homologated to an arylpyruvate (
Workflow B: Direct C3-Friedel-Crafts Alkylation (Recommended)
The most efficient and atom-economical method to utilize Methyl 4-fluoro-3-methylbenzoylformate is as an electrophile in an enantioselective Friedel-Crafts alkylation with an unsubstituted indole [2]. Indoles are highly nucleophilic at the C3 position. Under Lewis acid catalysis, the indole attacks the highly electrophilic α-keto ester, generating a chiral 3-indolyl-mandelic acid derivative—a privileged scaffold in oncology and CNS drug discovery.
Enantioselective Friedel-Crafts alkylation of indole using a chiral Lewis acid catalyst.
Experimental Protocol: Enantioselective Friedel-Crafts Alkylation
This self-validating protocol utilizes a Copper(II) triflate / chiral bisoxazoline (BOX) catalyst system to achieve high enantiomeric excess (ee).
Reagents Required:
-
Indole (1.0 equiv, 1.0 mmol)
-
Methyl 4-fluoro-3-methylbenzoylformate (1.2 equiv, 1.2 mmol)
- (0.1 equiv, 10 mol%)
-
(R,R)-Ph-BOX ligand (0.11 equiv, 11 mol%)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Complexation (Causality: Ensures asymmetric induction): In a flame-dried Schlenk flask under an argon atmosphere, add
(36.1 mg) and the (R,R)-Ph-BOX ligand (36.8 mg). Add 2.0 mL of anhydrous DCM. Stir the suspension at room temperature for 2 hours until a homogeneous, deep blue/green solution forms, indicating successful metal-ligand complexation. -
Electrophile Activation: Cool the catalyst solution to -20 °C using a cryocooler. Dissolve Methyl 4-fluoro-3-methylbenzoylformate (235.4 mg) in 1.0 mL of DCM and add it dropwise to the flask. Stir for 15 minutes to allow the Lewis acid to coordinate with the dicarbonyl moiety, lowering the LUMO of the ketone.
-
Nucleophilic Addition: Dissolve the indole (117.1 mg) in 2.0 mL of DCM. Add this solution to the reaction mixture dropwise over 30 minutes via a syringe pump to prevent localized heating and suppress uncatalyzed background reactions (which would lower the ee).
-
Reaction Monitoring (Self-Validation): Stir the reaction at -20 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting indole (
) should convert cleanly to a more polar tertiary alcohol product ( ). Typical reaction time is 18–24 hours. -
Quenching and Workup: Quench the reaction by adding 2.0 mL of saturated aqueous
directly at -20 °C. Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification & Validation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Validate the product via
NMR: look for the disappearance of the indole C3-H proton (typically around 7.2 ppm) and the appearance of a broad singlet corresponding to the tertiary hydroxyl group ( 4.5 ppm, exchangeable with ).
Quantitative Data Summary
The table below summarizes expected outcomes when applying various catalytic conditions to the reaction between indoles and benzoylformates, demonstrating the superiority of the Cu-BOX system for this specific transformation.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Uncatalyzed | DCM | 25 | 48 | < 10 | N/A (Racemic) |
| DCM | 0 | 12 | 85 | N/A (Racemic) | |
| DCM | -20 | 24 | 92 | 94 | |
| THF | -20 | 36 | 78 | 81 |
Note: Non-coordinating solvents like DCM are critical; coordinating solvents like THF compete with the benzoylformate for the Lewis acid, reducing both reaction rate and enantioselectivity.
References
-
Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications. This comprehensive review details the reactivity profiles of benzoylformates, explicitly outlining their applications in cycloadditions and Friedel-Crafts reactions, while confirming their limitations in direct ene-hydrazine formation. URL:[Link]
-
Recent advances in enzymatic and chemical carbon–carbon bond formation. Chem Soc Rev - RSC Publishing. This paper highlights the tandem Friedel-Crafts alkylation of indoles with α-keto esters (benzoylformates) as a premier method for constructing chiral 3-substituted indoline and indole derivatives. URL:[Link]
Application Notes & Protocols: Methyl 4-fluoro-3-methylbenzoylformate as a High-Efficiency Type I Photoinitiator
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Methyl 4-fluoro-3-methylbenzoylformate in photoinitiator research. We delve into the core principles of this novel photoinitiator, its proposed mechanism of action, and its potential advantages stemming from its unique chemical structure. Detailed, field-tested protocols for synthesis, kinetic evaluation, and application-specific performance testing are provided to empower researchers to explore its utility in advanced photopolymerization applications such as 3D printing, dental resins, and specialized coatings.
Introduction: The Need for Advanced Photoinitiators
Photopolymerization is a cornerstone technology that utilizes light to rapidly convert liquid monomers and oligomers into solid polymers.[1] This process offers unparalleled spatiotemporal control, energy efficiency, and speed, making it indispensable in fields like advanced manufacturing, biomedical engineering, and electronics.[1] The heart of any photopolymerizable system is the photoinitiator (PI), a molecule designed to absorb light energy and generate reactive species that initiate polymerization.[1][2]
Photoinitiators are broadly classified into two categories based on their mechanism:
-
Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (α-cleavage) upon light absorption to directly generate free radicals.[2][3][4][5] They are known for their high reaction speeds.
-
Type II Photoinitiators: These systems require a bimolecular reaction, where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (like an amine) to form radicals.[2][3]
Methyl benzoylformate (MBF) and its derivatives are a promising class of Norrish Type I photoinitiators.[6] They offer distinct advantages, including low yellowing and suitability for deep-curing applications, particularly when their absorption spectra are tuned for modern LED light sources.[6][7] This guide focuses on a specific, functionalized derivative: Methyl 4-fluoro-3-methylbenzoylformate . The strategic placement of fluoro and methyl groups on the aromatic ring is hypothesized to modulate the initiator's photochemical properties, potentially enhancing initiation efficiency, tuning light absorption, and improving solubility in various monomer systems.
Physicochemical Properties and Structure
The unique substitution pattern of Methyl 4-fluoro-3-methylbenzoylformate dictates its physical and chemical behavior. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group can influence the molecule's absorption spectrum and the bond dissociation energy of the critical C-C bond for photoinitiation.
| Property | Value (Predicted/Typical for Analogs) | Source/Rationale |
| Chemical Formula | C₁₀H₉FO₃ | - |
| Molecular Weight | 196.18 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for MBF derivatives.[8] |
| Solubility | Soluble in common organic solvents and acrylate/methacrylate monomers. | Based on the structure of MBF.[9] |
| UV Absorption Max (λmax) | ~250-260 nm, with tail extending to ~400 nm | Based on MBF (244 nm) and substituted derivatives.[10] Substitution can shift λmax and enhance absorption near the 385-405 nm LED range. |
| CAS Number | Not broadly available; research compound. | - |
graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define the structure using a label structure [ label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdwidth="350"height="200"fixedsize="true"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53419692&t=l"scale="true"/>td>tr>table> > ]; }
Caption: Chemical structure of a related compound, Methyl 4-fluoro-3-formylbenzoate.
Mechanism of Photoinitiation: Norrish Type I Cleavage
Methyl 4-fluoro-3-methylbenzoylformate is designed to function as a Norrish Type I photoinitiator. The initiation process is a highly efficient, unimolecular event triggered by the absorption of a photon.
-
Photoexcitation: The benzoylformate chromophore absorbs a photon (hν), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the sterically strained and electronically activated C-C bond between the benzoyl and carboxyl groups.
-
Radical Generation: This cleavage event generates two distinct free radicals: a substituted benzoyl radical and a methoxycarbonyl radical .
-
Initiation of Polymerization: Both radical species are capable of attacking the double bonds of monomer molecules (e.g., acrylates), thereby initiating the polymer chain reaction.
The efficiency of this process is influenced by the triplet state energy (ET) and the bond dissociation energy (BDE). Substituents on the phenyl ring can favorably alter these parameters to improve photoinitiation capability.[6][11]
Caption: Photoinitiation pathway of Methyl 4-fluoro-3-methylbenzoylformate.
Experimental Methodologies and Protocols
Proposed Synthesis Protocol
The synthesis of Methyl 4-fluoro-3-methylbenzoylformate can be approached via a multi-step pathway starting from commercially available materials. The following protocol is a proposed route based on established organic chemistry reactions for analogous compounds.
Objective: To synthesize Methyl 4-fluoro-3-methylbenzoylformate from 4-Fluoro-3-methylbenzoic acid.
Workflow Diagram:
Caption: Proposed synthetic workflow for the target photoinitiator.
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-methylbenzoic acid (1.0 eq).[12]
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases.
-
Remove excess thionyl chloride under reduced pressure to yield the crude 4-fluoro-3-methylbenzoyl chloride. This product is moisture-sensitive and typically used directly in the next step.
-
-
Friedel-Crafts Acylation (Illustrative) :
-
Note: This step requires careful optimization. The following is a general procedure for forming an α-keto ester.
-
In a separate dry flask under an inert atmosphere (N₂ or Ar), prepare a solution of a suitable acylation precursor. A common method involves reacting the acid chloride with a cyanide source to form a benzoyl cyanide, followed by hydrolysis and esterification. A one-pot method from benzoyl nitrile has also been described for the parent MBF compound.[13]
-
A more direct, albeit challenging, approach is a Friedel-Crafts type reaction. Cool the reaction vessel containing the acid chloride in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).
-
Add methyl oxalyl chloride (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction carefully by pouring it over ice and dilute HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-fluoro-3-methylbenzoylformate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol: Evaluation of Photopolymerization Kinetics
Objective: To determine the polymerization rate and final monomer conversion of an acrylate formulation initiated by Methyl 4-fluoro-3-methylbenzoylformate using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[14]
Materials:
-
Methyl 4-fluoro-3-methylbenzoylformate (e.g., 0.5 mol%)
-
Reference Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (0.5 mol%)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or a Bis-GMA/TEGDMA blend for dental applications.[15]
-
FTIR spectrometer with a horizontal transmission or ATR setup.
-
UV/Vis LED light source (e.g., 395 nm or 405 nm) with controlled irradiance.
-
Sample molds (e.g., thin silicone rings between BaF₂ plates).
Procedure:
-
Formulation Preparation: Prepare the monomer formulations by dissolving the photoinitiators in the monomer. Ensure complete dissolution, using gentle heating if necessary. Prepare a control sample with no photoinitiator.
-
Sample Loading: Place a droplet of the formulation into the sample mold. The sample thickness should be consistent (e.g., 20-50 µm).
-
Baseline Spectrum: Record an IR spectrum of the uncured liquid formulation. The peak of interest is the acrylate C=C double bond stretch, typically around 1635 cm⁻¹.
-
Initiation and Data Acquisition:
-
Begin recording spectra in a time-resolved mode (e.g., 2 scans per second).
-
After a brief delay (e.g., 10 seconds) to establish a baseline, turn on the LED light source at a fixed irradiance (e.g., 100 mW/cm²).
-
Continue recording spectra until the C=C peak area no longer changes, indicating the reaction has completed.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) as a function of time using the following formula: DC(t)% = [1 - (Peak Area(t) / Peak Area(0))] x 100%
-
Plot DC% versus time to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.
-
Compare the profiles of the experimental PI with the reference PI and the control.
-
Protocol: Determination of Curing Depth
Objective: To assess the through-cure performance of the photoinitiator, a critical parameter for applications like 3D printing and dental fillings.[6][11]
Materials:
-
Resin formulations as prepared in Protocol 4.2.
-
UV/Vis LED light source (e.g., 405 nm).
-
Cylindrical molds (e.g., PTFE or stainless steel) of known diameter and at least 10 mm depth.
-
Digital calipers.
Procedure:
-
Sample Preparation: Fill the cylindrical mold with the resin formulation, ensuring there are no air bubbles.
-
Irradiation: Place the mold directly under the light source and irradiate the top surface for a fixed period (e.g., 30 seconds) at a constant irradiance.
-
Measurement:
-
After irradiation, remove the mold.
-
Carefully extrude the sample. The uncured liquid resin will fall away.
-
Using digital calipers, measure the length of the solid, cured polymer cylinder. This value is the curing depth.
-
-
Analysis: Repeat the measurement at least three times for each formulation. Compare the curing depth achieved with Methyl 4-fluoro-3-methylbenzoylformate to that of a commercial initiator under identical conditions.
Applications and Expected Advantages
The unique structure of Methyl 4-fluoro-3-methylbenzoylformate suggests several key advantages that make it a compelling candidate for advanced applications.
-
High-Resolution 3D Printing: Efficient initiation at low concentrations can lead to reduced light scattering and sharper feature definition in stereolithography (SLA) and digital light processing (DLP) 3D printing.[1][16]
-
Dental Composites: Low yellowing is critical for aesthetic dental restorations.[17] Furthermore, high monomer conversion can improve the biocompatibility and mechanical properties of the final composite by reducing the elution of residual monomers.[17]
-
Clear and Pigmented Coatings: Its potential for low color and high surface cure efficiency makes it suitable for protective clear coats, wood finishes, and inks where color stability is paramount.[7][18]
-
Deep-Cure Systems: Like other MBF derivatives, its potentially weak absorption at the curing wavelength can allow for deeper light penetration, enabling the curing of thick or optically dense materials.[6][11]
References
- Tintoll. (n.d.). Free Radical Photoinitiators - Type I.
- Sigma-Aldrich. (n.d.). Aldrich Polymer Products Application & Reference Information.
- Li, Y., et al. (n.d.). Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing. PMC.
- ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Wu, P. (2019, July 17). Photoinitiator. Paul Wu's Blog.
- He, X., et al. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, ACS Publications.
- International Journal of Dentistry Research. (n.d.). 3D printing technologies and photopolymer resins used in fixed prosthetic rehabilitation.
- Al-Ahmari, A., et al. (n.d.). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. PMC.
- Abdul-Monem, M. (2021, October 1). Naturally Derived Photoinitiators for Dental and Biomaterials Applications. European Dental Research and Biomaterials Journal.
- Dumur, F. (2023, April 26). Glyoxylates and Related Structures as Photoinitiators of Polymerization. Encyclopedia.pub.
- Abdul-Monem, M. (n.d.). Naturally Derived Photoinitiators for Dental and Biomaterials Applications. PDF.
- Pop-Ciutrila, I. S., et al. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI.
- He, X., et al. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS.
- Chlumsky. (n.d.). Photoinitiator MBF / Methyl benzoylformate CAS No 15206-55-0 manufacturer.
- Arkema. (n.d.). SpeedCure MBF.
- Oreate. (n.d.). Choosing the Right Photoinitiator: Understanding MBF's Advantages.
- ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.
- Oreate AI Blog. (2026, February 18). Methyl Benzoylformate: More Than Just a Chemical Name.
- He, X., et al. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, ACS Publications.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid.
-
PubChem. (n.d.). Methyl 4-fluoro-3-formylbenzoate. Retrieved March 7, 2026, from [Link]
- Anshul Specialty Molecules. (2025, July 11). Methyl Benzoylformate.
- CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (2013, November 27). Google Patents.
- Be-Mondo, R., et al. (2022, July 1). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI.
Sources
- 1. Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiator – Paul Wu's Blog [materean.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longchangchemical.com [longchangchemical.com]
- 8. Methyl Benzoylformate [anshulchemicals.com]
- 9. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
- 13. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. dentistryscience.com [dentistryscience.com]
- 16. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-fluoro-3-methylbenzoylformate
Welcome to the Advanced Applications Support Hub.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when isolating functionalized
This guide bypasses generic advice to provide a field-proven, causality-driven framework for the purification of this specific compound, ensuring maximum yield and chromatographic purity.
Part 1: Diagnostic Troubleshooting Guide
When your purification fails, the chemical structure itself holds the answer. Below are the most common critical failures encountered during the isolation of methyl benzoylformates, explained through mechanistic causality.
Q: During silica gel chromatography, my target ester co-elutes as a broad band with the unreacted starting material (4-fluoro-3-methylbenzoylformic acid). How do I resolve this?
A: The co-elution is caused by the carboxylic acid starting material heavily streaking on the silica gel stationary phase. Carboxylic acids form strong, continuous hydrogen bonds with free silanol groups, bridging the
Q: I performed a basic wash to remove the acid as suggested, but my overall ester yield dropped by over 40%. What went wrong?
A: You likely used a strong base (e.g.,
Q: My vacuum distillation resulted in a darkened, low-viscosity product and massive yield loss. Why did it decompose?
A: You experienced thermal decarboxylation.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent system for TLC and column chromatography?
A: A precise gradient of Petroleum Ether to Ethyl Acetate is optimal. Begin at 98:2 and push to 95:5 (v/v). The
Q: Can I use reverse-phase HPLC for polishing?
A: Yes, for milligram-scale analytical purification. Use a C18 column with a Water/Acetonitrile gradient. Crucial: Ensure the mobile phase is slightly acidic (0.1% Formic Acid). Neutral or basic aqueous conditions will promote the reversible hydration of the
Q: How should the purified compound be stored to maintain integrity? A: Store the purified oil under an inert atmosphere (Argon or Nitrogen) at 2–8 °C in an amber vial. Protect it strictly from ambient moisture to prevent hydrate formation.
Part 3: Standard Operating Procedures (SOPs)
To guarantee a self-validating purification system, execute the following protocols sequentially. Each step serves as a quality gate for the next.
Protocol A: Mild Biphasic Extraction (Pre-Purification)
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude mass).
-
Thermal Control: Submerge the separatory funnel/flask in an ice bath, bringing the organic layer to 0–5 °C.
-
Deprotonation: Add an equal volume of cold, saturated aqueous
dropwise. Self-Validation: Watch for effervescence; cessation of bubbles indicates complete neutralization of the free acid. -
Separation: Gently invert the funnel (venting frequently). Immediately separate the phases to prevent ester hydrolysis.
-
Drying: Wash the organic layer with saturated brine, dry over anhydrous
, and concentrate under reduced pressure (water bath < 35 °C).
Protocol B: Silica Gel Column Chromatography
-
Preparation: Slurry-pack a glass column with 200-300 mesh silica gel using Petroleum Ether.
-
Loading: Dry-load the concentrated crude oil onto a minimal amount of silica (1:2 w/w ratio) and apply it evenly to the column head.
-
Elution: Elute using a strict 95:5 (v/v) Petroleum Ether : Ethyl Acetate mobile phase[3].
-
Fractionation: Collect fractions and monitor via TLC (UV active at 254 nm). Pool the fractions containing the pure target spot and evaporate the solvent.
Protocol C: Short-Path Vacuum Distillation (Polishing)
-
Setup: Transfer the chromatographically purified oil to a micro-distillation (Kugelrohr or short-path) flask.
-
Vacuum Equilibration: Apply high vacuum (< 2.0 mmHg) and allow the system to equilibrate for 10 minutes before applying any heat[2].
-
Distillation: Slowly heat the oil bath. Based on the behavior of unsubstituted methyl benzoylformate (which distills at 87–89 °C at 2 mmHg)[2], expect this heavier fluoro-methyl derivative to distill smoothly between 105–115 °C at 2 mmHg.
-
Collection: Collect the main fraction as a clear to pale-yellow oil.
Part 4: Quantitative Data & Metrics
Table 1: Physicochemical Properties & Purification Metrics for Methyl 4-fluoro-3-methylbenzoylformate
| Parameter | Value / Metric | Scientific Rationale |
| Molecular Weight | 196.18 g/mol [1] | Essential for mass balance and GC-MS/LC-MS analytical verification. |
| Optimal Chromatography Eluent | Pet. Ether : EtOAc (95:5)[3] | Provides ideal |
| Distillation Pressure Limit | < 2.0 mmHg[2] | Mandatory to depress the boiling point and prevent thermal degradation. |
| Estimated Distillation Temp | 105–115 °C | Extrapolated from analog data[2] to ensure isolation without decarboxylation. |
Part 5: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical flow of the purification process and the mechanistic pitfalls of improper handling.
Fig 1. Sequential purification workflow for Methyl 4-fluoro-3-methylbenzoylformate.
Fig 2. Mechanistic degradation pathways under improper purification conditions.
References
-
Google Patents | Patent CN105330547A: Methyl benzoylformate highly selective synthetic method |[3]
-
Wiley Online Library | Supporting Information for Angew. Chem. Int. Ed. Z51650 (Distillation parameters for benzoylformates) |[Link][2]
Sources
Technical Support Center: Solving Solubility Issues with Methyl 4-fluoro-3-methylbenzoylformate
Last Updated: March 7, 2026
Introduction
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 4-fluoro-3-methylbenzoylformate and how do they influence its expected solubility?
Answer: Methyl 4-fluoro-3-methylbenzoylformate is a molecule with several functional groups that contribute to a mixed polarity profile.
-
Aromatic Ring: The benzene ring is inherently non-polar.
-
Fluoro and Methyl Groups: The fluorine and methyl substituents on the ring increase its hydrophobicity.
-
Methyl Ester and Ketone (Benzoylformate Moiety): The ester (-COOCH₃) and α-keto (-C=O) groups are polar and capable of acting as hydrogen bond acceptors.[2]
This combination suggests that the compound is unlikely to be soluble in highly polar protic solvents like water or highly non-polar aliphatic solvents like hexane. The principle of "like dissolves like" predicts its best solubility in solvents of intermediate polarity that can interact with both the non-polar aromatic ring and the polar ester/keto functions.[3][4]
Q2: In which common laboratory solvents should I begin my solubility tests?
Answer: Based on the structural analysis, a logical starting point is a selection of common solvents with moderate to high polarity. We recommend beginning with:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions without the risk of donating a proton, which could potentially react with the ester.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform. These are excellent solvents for many organic compounds due to their ability to dissolve a wide range of solutes.
-
Polar Protic Solvents (with caution): Methanol (MeOH) and Ethanol (EtOH). While potentially good solvents, prolonged exposure, especially with heat or trace amounts of acid/base, can lead to transesterification or hydrolysis.[5]
A more comprehensive list for initial screening is provided in Table 1 below.
Q3: Are there any known stability issues with this compound that could be mistaken for poor solubility?
Answer: Yes. As a methyl ester, Methyl 4-fluoro-3-methylbenzoylformate is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester to form the corresponding carboxylic acid (benzoylformic acid) and methanol.[5][6][7] This new species has a very different solubility profile (more polar, potentially ionic if a salt is formed) and may precipitate out of a solution where the parent ester was soluble.
Key Indicators of Degradation:
-
The appearance of a new precipitate over time after initial dissolution.
-
Inconsistent solubility results between batches or experiments.
-
A change in the pH of the solution (if unbuffered).
To ensure stability, always use high-purity, anhydrous solvents and avoid acidic or basic additives unless required for a specific reaction. Store the compound in a cool, dry, dark place.[5]
Part 2: Troubleshooting Guide: A Systematic Approach
Q4: My compound is not dissolving in the recommended starting solvents. What are the next steps?
Answer: If initial attempts fail, a systematic approach is necessary to avoid wasted time and material. The issue could be insufficient solvent power, slow dissolution kinetics, or an incorrect assumption about the compound's purity or form (e.g., a stable crystal polymorph).
The following workflow provides a logical progression for troubleshooting.
Figure 1: Troubleshooting Workflow for Solubility Issues. This diagram outlines a step-by-step process for addressing solubility challenges, from initial screening to advanced strategies.
Q5: How do I perform a systematic solvent screening experiment?
Answer: A systematic screening ensures you test a range of solvent polarities efficiently.
Protocol: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of Methyl 4-fluoro-3-methylbenzoylformate into several small, labeled glass vials (e.g., 1 mL HPLC vials).
-
Solvent Addition: To the first vial, add a starting solvent from Table 1 (e.g., Dichloromethane) in a small, fixed volume (e.g., 100 µL) using a calibrated micropipette. This corresponds to a concentration of 10-20 mg/mL.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent, cap, and vortex again. Repeat this process up to a total volume of 1 mL (corresponding to a final concentration of 1-2 mg/mL).
-
Categorization: Record the result for that solvent as:
-
Soluble: Dissolves completely at a specific concentration (e.g., >10 mg/mL).
-
Sparingly Soluble: Dissolves only at low concentrations (e.g., <5 mg/mL).
-
Insoluble: Fails to dissolve even at the lowest concentration tested.
-
-
Repeat: Repeat steps 2-6 for each solvent you wish to test from Table 1.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Class | Polarity Index (P')[8] | Boiling Point (°C) | Rationale & Notes |
| n-Heptane | Non-polar Aliphatic | 0.1 | 98 | Good negative control. Low solubility expected. |
| Toluene | Non-polar Aromatic | 2.4 | 111 | May dissolve the aromatic portion of the molecule. |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 40 | Excellent starting point for many organic compounds. Volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | 66 | Good general-purpose solvent. Can form peroxides. |
| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | 4.4 | 77 | Often a good balance of polarity for esters. |
| Acetone | Polar Aprotic (Ketone) | 5.1 | 56 | Highly polar aprotic solvent. Miscible with water. |
| Acetonitrile (MeCN) | Polar Aprotic (Nitrile) | 5.8 | 82 | Common solvent in analytical and reaction chemistry. |
| Dimethylformamide (DMF) | Polar Aprotic (Amide) | 6.4 | 153 | Very strong solvent, but high boiling point can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | 7.2 | 189 | Extremely strong solvent. Can be difficult to remove and may affect some assays. |
| Methanol (MeOH) | Polar Protic (Alcohol) | 5.1 | 65 | Good solvent, but risk of transesterification.[7] |
Polarity Index values are relative measures; different scales exist. Values are for general comparison.[8][9][10][11]
Q6: Can I use heat or sonication to aid dissolution? What are the risks?
Answer: Yes, applying energy can often overcome kinetic barriers to dissolution.
-
Sonication: Using an ultrasonic bath is an excellent first choice. It provides energy to break up solid aggregates and increase surface area without significant heating, minimizing the risk of degradation.[12]
-
Gentle Heating: Warming the solution (e.g., to 40-50°C) can significantly increase solubility. However, there are two primary risks:
-
Degradation: The rate of potential hydrolysis or other decomposition reactions will increase with temperature.
-
Supersaturation: The compound may dissolve at the higher temperature but then crash out of solution as it cools to room temperature. Always check for stability upon cooling before proceeding with your experiment.
-
Q7: When should I consider co-solvent systems?
Answer: Co-solvency is a powerful technique when a single solvent is ineffective.[13][14] This is particularly useful when a molecule has distinct polar and non-polar regions. By mixing two miscible solvents, you can fine-tune the polarity of the solvent system to perfectly match the solute.
Common Co-Solvent Pairs to Try:
-
For increasing polarity: Dichloromethane/Methanol, Toluene/Ethyl Acetate, THF/Acetone.
-
For decreasing polarity: THF/Heptane, Ethyl Acetate/Hexane.
Methodology: Start by dissolving the compound in a small amount of the "good" solvent in which it is at least partially soluble (e.g., DCM). Then, slowly titrate in the second "anti-solvent" (e.g., Heptane) until you see the first sign of precipitation. This helps you identify the boundary of the solubility window. Alternatively, for compounds insoluble in both, try various pre-mixed ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
References
-
Azizi, A., & Ghasemi, J. B. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]
- Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2011, March 23). Solvent selection guide for medicinal chemists. Green Chemistry Blog. Retrieved from [Link]
-
Sadek, P. (2002). Solvent Miscibility and Polarity Chart. Wiley-Interscience. Retrieved from [Link]
-
Mitrofanov, I., et al. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
-
PubChem. (n.d.). Methyl 4-fluoro-3-formylbenzoate. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Retrieved from [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]
-
ResearchGate. (2017, May 7). Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]
- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.
-
Wuts, P. G. M., & Greene, T. W. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]
-
Gazagnaire, E., et al. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Helda - University of Helsinki. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Polarity Index [macro.lsu.edu]
- 9. scribd.com [scribd.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. organometallics.it [organometallics.it]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Enantiomeric Excess in Methyl 4-fluoro-3-methylbenzoylformate Derivatives
Welcome to the Advanced Applications Support Center. The asymmetric reduction of α-keto esters, specifically complex derivatives like Methyl 4-fluoro-3-methylbenzoylformate , presents unique stereochemical challenges. The presence of the 4-fluoro (electron-withdrawing via induction, donating via resonance) and 3-methyl (electron-donating) substituents creates an asymmetric electronic distribution on the phenyl ring. This directly impacts the electrophilicity of the α-keto carbon and alters the transition state geometry during hydride transfer.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >95% enantiomeric excess (ee) across various catalytic platforms.
I. Stereocontrol Strategy & Pathway Visualization
To achieve high enantioselectivity, the chosen catalytic system must rigidly lock the conformation of the benzoylformate derivative to ensure strict facial selectivity during reduction.
Strategic workflow for enantioselective reduction of benzoylformate derivatives.
II. Troubleshooting Guides & FAQs
Issue 1: Chemocatalysis (Heterogeneous Hydrogenation)
Q: Why is the enantiomeric excess (ee) stalling at 50-60% during the hydrogenation of Methyl 4-fluoro-3-methylbenzoylformate using Pt/Al₂O₃ modified with cinchonidine?
A: The issue likely stems from modifier desorption or improper solvent polarity. In the[1], the cinchona alkaloid (e.g., cinchonidine) forms a transient 1:1 intermediate complex with the substrate on the platinum surface. The bulky 3-methyl and 4-fluoro groups on your substrate alter its adsorption footprint.
-
The Causality: If the chiral modifier desorbs from the Pt surface, unmodified active sites are exposed, leading to a rapid racemic background reaction that drastically lowers the overall ee. Furthermore, highly polar solvents disrupt the hydrogen-bonding network required for the 1:1 complex.
-
The Solution: Switch to a non-polar solvent like toluene to enhance the interaction between the alkaloid and the substrate. Additionally, implement continuous feeding of the chiral modifier (cinchonidine) into the reactor to maintain high steady-state surface coverage, which suppresses the racemic pathway and pushes ee towards >80%.
Issue 2: Biocatalysis (Whole-Cell Reduction)
Q: When using Saccharomyces cerevisiae for the asymmetric reduction, initial conversion is high, but the ee drops significantly as the reaction scales up. How can I prevent this?
A: This degradation in ee is a classic symptom of product inhibition and the activation of competing oxidoreductases. Yeast cells contain multiple ketoreductases with opposing stereopreferences.
-
The Causality: As the chiral product (the corresponding mandelate derivative) accumulates, it becomes toxic to the primary highly-enantioselective enzymes. This toxicity shifts the metabolic burden to secondary enzymes that reduce the substrate with opposite facial selectivity, thereby eroding the net ee.
-
The Solution: Implement an in situ product removal (ISPR) technique. By adding a hydrophobic macroporous resin to the reaction mixture, the chiral product is continuously sequestered from the aqueous phase. This alleviates cellular toxicity, prevents reverse reactions, and consistently maintains ee levels above 95%[2].
Issue 3: Biomimetic Reduction (NADH Models)
Q: I am using a chiral C2-symmetric N-methyl-1,4-dihydronicotinamide (NADH mimic) with magnesium perchlorate, but my ee values are highly inconsistent between batches. What drives the stereocontrol here?
A: The stereocontrol in this metal-free reduction relies entirely on the rigidity of the ternary transition state formed between the NADH model, the Mg²⁺ ion, and the α-keto ester[3].
-
The Causality: The Mg²⁺ ion acts as a critical Lewis acid bridge, coordinating both the carbonyl oxygens of the benzoylformate and the amide oxygen of the NADH mimic. This locks the substrate in a specific geometry, allowing hydride transfer to occur exclusively from one face. Trace moisture in the solvent competitively coordinates with the Mg²⁺ ion, disrupting this highly ordered transition state and leading to a loss of facial selectivity.
-
The Solution: Ensure strict anhydrous conditions. Dry the magnesium perchlorate under vacuum at 150°C prior to use, and perform the reaction in strictly anhydrous acetonitrile under a nitrogen or argon atmosphere[3].
III. Self-Validating Experimental Protocols
To ensure scientific integrity, every asymmetric synthesis must be paired with a self-validating control. The following protocols integrate built-in validation steps.
Protocol A: Biomimetic Asymmetric Reduction using Chiral NADH Models
Based on the optimized parameters for NADH-mediated benzoylformate reduction.
Step 1: System Validation (Racemic Standard Synthesis)
-
Dissolve 1.0 mmol of Methyl 4-fluoro-3-methylbenzoylformate in 5 mL of methanol.
-
Add 0.5 equivalents of NaBH₄ at 0°C. Stir for 30 minutes.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, dry, and concentrate.
-
Validation Check: Run this racemic product on a Chiral HPLC (e.g., Chiralcel OD-H). You must observe two distinct peaks with a 1:1 integration ratio. Record the exact retention times for the (R) and (S) enantiomers. Do not proceed to Step 2 until baseline separation is achieved.
Step 2: Asymmetric Reduction
-
In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 mmol of the chiral NADH model compound and 2.0 mmol of anhydrous magnesium perchlorate in 5 mL of anhydrous acetonitrile.
-
Add 2.0 mmol of Methyl 4-fluoro-3-methylbenzoylformate via syringe.
-
Stir the resulting solution in the dark at room temperature for 72 hours. Mechanistic note: Darkness prevents photochemical degradation of the dihydropyridine ring.
-
Quench the reaction by adding 0.5 mL of deionized water.
Step 3: Workup & Analysis
-
Extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent.
-
Purify the crude product via flash chromatography (1:5 ethyl acetate/petroleum ether).
-
Analyze the purified product using the exact Chiral HPLC conditions established in Step 1 to determine the chemical yield and enantiomeric excess[3].
IV. Quantitative Data Summary
The following table summarizes the expected performance metrics across different catalytic platforms when optimized according to the troubleshooting guidelines above.
| Catalytic System | Modifier / Additive | Solvent | Expected Conversion (%) | Expected ee (%) | Primary Failure Mode |
| Chemocatalysis (Pt/Al₂O₃) | Cinchonidine (Continuous) | Toluene | > 98% | 75 - 85% | Modifier desorption / Polar solvent disruption |
| Biocatalysis (S. cerevisiae) | ISPR Resin | Aqueous Buffer | ~ 85 - 90% | > 95% | Product inhibition / Competing enzymes |
| Biomimetic (NADH Mimic) | Mg(ClO₄)₂ (Anhydrous) | Acetonitrile | 80 - 90% | 85 - 92% | Moisture contamination disrupting Mg²⁺ bridge |
V. References
-
A New Type of NADH Model Compound: Synthesis and Enantioselective Reduction of Benzoylformates to the Corresponding Mandelates Source: MDPI (Molecules) URL:[Link]
-
Enantioselective Hydrogenation of Ethyl Benzoylformate, from Mechanism and Kinetics to Continuous Reactor Technology Source: ResearchGate (Journal of Catalysis) URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectral Analysis of Methyl 4-fluoro-3-methylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) spectroscopy, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H-NMR spectrum of Methyl 4-fluoro-3-methylbenzoylformate, a compound of interest in medicinal chemistry. By comparing its expected spectral features with those of structurally related analogs, we aim to provide a comprehensive framework for spectral interpretation, grounded in fundamental principles and supported by experimental data from similar molecules.
The Foundational Principles of ¹H-NMR Spectroscopy in Structural Analysis
¹H-NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons in a molecule.[1] Key parameters in a ¹H-NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[2][3]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This arises from the interaction of a proton with neighboring protons, following the n+1 rule, where 'n' is the number of equivalent neighboring protons. This provides crucial information about the connectivity of atoms.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
The presence of electronegative atoms and aromatic rings significantly influences the chemical shifts of nearby protons. For instance, protons on a benzene ring typically resonate between 7 and 8 ppm due to the ring current effect.[2] Substituents on the ring can further shift these signals upfield or downfield depending on whether they are electron-donating or electron-withdrawing.[1]
Predicted ¹H-NMR Spectrum of Methyl 4-fluoro-3-methylbenzoylformate
While a publicly available experimental spectrum for Methyl 4-fluoro-3-methylbenzoylformate is not readily found, we can predict its ¹H-NMR spectrum based on established principles and data from analogous compounds. The structure of Methyl 4-fluoro-3-methylbenzoylformate is shown below:
Caption: Molecular structure of Methyl 4-fluoro-3-methylbenzoylformate.
Based on its structure, we can predict the following signals:
-
Aromatic Protons (H-2, H-5, H-6): These three protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
H-6: This proton is ortho to the electron-withdrawing benzoylformate group and will be the most deshielded, appearing furthest downfield. It will likely appear as a doublet, split by the adjacent H-5.
-
H-2: This proton is ortho to the methyl group and meta to the benzoylformate group. It will also be influenced by the fluorine at the para position. It is expected to appear as a doublet, split by the fluorine atom (meta coupling).
-
H-5: This proton is ortho to the fluorine atom and meta to both the methyl and benzoylformate groups. It will experience splitting from both the H-6 proton (ortho coupling) and the fluorine atom (ortho coupling), likely resulting in a doublet of doublets.
-
-
Methyl Ester Protons (-OCH₃): This will be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for methyl esters, around 3.9 ppm.
-
Aromatic Methyl Protons (-CH₃): This will also be a singlet. Its chemical shift will be in the range of aromatic methyl groups, around 2.4 ppm.
Comparative Analysis with Structurally Similar Compounds
To refine our predictions and understand the influence of each substituent, we can compare the expected spectrum of Methyl 4-fluoro-3-methylbenzoylformate with the known ¹H-NMR data of similar molecules.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) | Reference |
| Methyl p-fluorobenzoylformate | δ 7.95 – 7.87 (m, 2H), 7.31 (d, J = 8.0 Hz, 2H) | 3.97 (s, 3H) | - | [4] |
| Methyl p-methylbenzoylformate (C-MBF) | δ 7.95 – 7.87 (m, 2H), 7.31 (d, J = 8.0 Hz, 2H) | 2.44 (s, 3H) | 3.97 (s, 3H) | [4] |
| Methyl benzoylformate | δ 8.04-8.01 (m, 2H), 7.73-7.70 (m, 1H), 7.54-7.52 (m, 2H) | 3.76 (s, 3H) | - | [5] |
| Methyl 4-fluorobenzoate | δ 8.07-8.02 (m, 2H), 7.15-7.09 (m, 2H) | 3.88 (s, 3H) | - | [6] |
Analysis of Comparative Data:
-
The data for Methyl p-fluorobenzoylformate and Methyl p-methylbenzoylformate provide excellent reference points.[4] The aromatic protons in these para-substituted compounds show a characteristic doublet of doublets or multiplet pattern.
-
In our target molecule, the presence of both a fluorine and a methyl group will break the symmetry of the aromatic ring, leading to three distinct aromatic signals, as predicted.
-
The chemical shift of the methyl ester protons is consistently around 3.9 ppm in the reference compounds, supporting our prediction.
-
The aromatic methyl protons in Methyl p-methylbenzoylformate appear at 2.44 ppm, which is a reliable estimate for the methyl group in our target molecule.[4]
-
The fluorine atom is known to cause splitting of adjacent proton signals. The ortho H-F coupling is typically 6-10 Hz, and the meta H-F coupling is 4-8 Hz.[7] This will be a key feature in the spectrum of Methyl 4-fluoro-3-methylbenzoylformate, particularly for the H-5 and H-2 protons.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality ¹H-NMR spectrum for structural elucidation, the following protocol should be followed:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Methyl 4-fluoro-3-methylbenzoylformate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of at least 0 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to be at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Integrate the signals.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Caption: A streamlined workflow for ¹H-NMR spectral analysis.
Conclusion
References
- Google Patents. (n.d.). Novel methyl benzoylformate initiator and preparation method thereof.
-
Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. Macromolecules. Retrieved from [Link]
-
Li, J., et al. (n.d.). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methyl 3-fluorobenzoate. Retrieved from [Link]
-
Gao, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. ACS Publications. Retrieved from [Link]
-
Zaiss, M., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine. Retrieved from [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0239650). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Coupling constants in fluorinated cyclic compounds. Part 3.—Coupling constants and chemical shifts of perfluoromethylcyclohexane. Transactions of the Faraday Society. Retrieved from [Link]
-
NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0239650). Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chegg. (2018). Question: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-3-formylbenzoate. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum [chemicalbook.com]
- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Methyl 4-fluoro-3-methylbenzoylformate and its Isomers
Abstract
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of Methyl 4-fluoro-3-methylbenzoylformate. A detailed comparison with its structural isomers, Methyl 3-fluoro-4-methylbenzoylformate and Methyl 5-fluoro-3-methylbenzoylformate, is presented to illustrate the influence of substituent positions on fragmentation pathways. This document serves as a technical resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and metabolomics, offering insights into the structural elucidation of these and similar compounds.
Introduction
Mass spectrometry is an indispensable analytical technique for the identification and structural characterization of organic molecules.[1] The fragmentation pattern of a molecule under electron ionization (EI) provides a unique "fingerprint" that is highly dependent on its chemical structure.[2] Understanding these fragmentation pathways is crucial for the unambiguous identification of compounds, particularly in complex matrices.[3]
This guide focuses on Methyl 4-fluoro-3-methylbenzoylformate, a substituted aromatic ketoester. The presence of a fluorine atom, a methyl group, and an ester functionality on the benzoylformate core leads to characteristic fragmentation behaviors. By comparing its fragmentation pattern with those of its isomers, we can gain a deeper understanding of how the relative positions of these substituents direct the fragmentation process. This knowledge is vital for distinguishing between isomers, which often exhibit similar chromatographic and other spectroscopic properties.
Predicted Fragmentation Mechanisms
The fragmentation of aromatic esters in EI-MS is typically initiated by the removal of an electron to form a molecular ion (M+•).[4] The stability of the aromatic ring often results in a prominent molecular ion peak.[1][5] Subsequent fragmentation is driven by the functional groups present and the overall electronic structure of the molecule. For the compounds discussed herein, key fragmentation processes are expected to involve the ester and ketone functionalities, as well as the aromatic ring with its fluoro and methyl substituents.
Methyl 4-fluoro-3-methylbenzoylformate
The molecular ion of Methyl 4-fluoro-3-methylbenzoylformate is predicted to undergo several primary fragmentation pathways:
-
Loss of the methoxy radical (•OCH3): This is a common fragmentation for methyl esters, resulting from the cleavage of the O-CH3 bond. This leads to the formation of a stable acylium ion.
-
Loss of the methyl radical (•CH3): Cleavage of the C-CH3 bond from the aromatic ring can occur.
-
Loss of carbon monoxide (CO): The α-ketoester moiety can facilitate the loss of a neutral CO molecule.
-
Cleavage of the C-C bond between the carbonyl groups: This would lead to the formation of a substituted benzoyl cation.
-
Loss of a fluorine atom (•F) or hydrogen fluoride (HF): While less common from an aromatic ring, these losses are possible, especially in higher-energy fragmentation.[1][6]
Comparative Isomers
The fragmentation patterns of Methyl 3-fluoro-4-methylbenzoylformate and Methyl 5-fluoro-3-methylbenzoylformate are expected to share similarities with the 4-fluoro-3-methyl isomer due to the presence of the same functional groups. However, the relative positions of the fluoro and methyl groups will influence the stability of the resulting fragment ions, leading to differences in the relative abundances of key fragments. For instance, the position of the electron-withdrawing fluorine atom relative to the electron-donating methyl group will affect the stability of the benzoyl cation and other aromatic fragment ions.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of Methyl 4-fluoro-3-methylbenzoylformate and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions of Methyl 4-fluoro-3-methylbenzoylformate, Methyl 3-fluoro-4-methylbenzoylformate, and Methyl 5-fluoro-3-methylbenzoylformate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution of each isomer at a concentration of 10 µg/mL by diluting the stock solution with the same solvent.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each isomer.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the retention times and mass spectra of the three isomers to identify unique fragmentation patterns and ions that can be used for their differentiation.
Predicted Fragmentation Data Comparison
The following table summarizes the predicted key fragment ions for Methyl 4-fluoro-3-methylbenzoylformate and its isomers. The molecular weight of all three isomers is 196.17 g/mol .
| Proposed Fragment Ion | m/z (Predicted) | Methyl 4-fluoro-3-methylbenzoylformate | Methyl 3-fluoro-4-methylbenzoylformate | Methyl 5-fluoro-3-methylbenzoylformate |
| [M]+• | 196 | Present | Present | Present |
| [M - •OCH3]+ | 165 | Abundant | Abundant | Abundant |
| [M - CO]+• | 168 | Possible | Possible | Possible |
| [M - •CH3]+ | 181 | Present | Present | Present |
| [4-fluoro-3-methylbenzoyl]+ | 153 | Major | - | - |
| [3-fluoro-4-methylbenzoyl]+ | 153 | - | Major | - |
| [5-fluoro-3-methylbenzoyl]+ | 153 | - | - | Major |
| [C7H5FO]+• | 124 | Present | Present | Present |
| [C7H6F]+ | 109 | Present | Present | Present |
Note: The relative abundances of these ions will vary between the isomers.
Fragmentation Pathway Diagrams
The following diagrams illustrate the predicted primary fragmentation pathways for Methyl 4-fluoro-3-methylbenzoylformate and a comparative isomer.
Caption: Predicted fragmentation of a comparative isomer.
Conclusion
The predicted mass spectrometry fragmentation patterns of Methyl 4-fluoro-3-methylbenzoylformate and its isomers provide valuable information for their structural elucidation and differentiation. The primary fragmentation pathways involve losses of the methoxy radical, carbon monoxide, and the formation of characteristic substituted benzoyl cations. While the major fragment ions are expected to be similar across the isomers, their relative abundances will likely differ due to the electronic effects of the substituent positions. The provided GC-MS protocol offers a starting point for the experimental verification of these predictions. This comparative guide serves as a foundational resource for scientists working on the analysis of substituted aromatic compounds.
References
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
Fragmentation of the [M + 73]⁺ ion from the methyl esters of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC. (n.d.). Retrieved from [Link]
-
Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchGate. (n.d.). Retrieved from [Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Retrieved from [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
Fragmentation Patterns. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Methyl 4-fluoro-3-formylbenzoate | C9H7FO3 | CID 53419692 - PubChem. (n.d.). Retrieved from [Link]
-
mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio - Whitman People. (n.d.). Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved from [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2017, December 15). Retrieved from [Link]
-
Methyl 4-fluorobenzoate - the NIST WebBook. (n.d.). Retrieved from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry - YouTube. (2018, September 20). Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Methyl 4-fluoro-3-methylbenzoylformate: GC-MS, HPLC, and NMR Methodologies
For researchers, scientists, and drug development professionals, the rigorous validation of pharmaceutical intermediates is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of Methyl 4-fluoro-3-methylbenzoylformate, a key building block in medicinal chemistry. The selection of an appropriate analytical method is paramount for ensuring the purity, identity, and quality of this intermediate, which directly impacts the safety and efficacy of the final drug product.[1][2]
The unique chemical structure of Methyl 4-fluoro-3-methylbenzoylformate, featuring a fluorinated aromatic ring and an ester functional group, presents distinct analytical considerations. This guide will dissect the principles behind each technique, present detailed experimental protocols, and offer a comparative performance summary to empower you in making an informed decision for your analytical needs.
The Analytical Challenge: Characterizing Methyl 4-fluoro-3-methylbenzoylformate
The validation of Methyl 4-fluoro-3-methylbenzoylformate requires a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify any potential impurities. The presence of a fluorine atom, a methyl group, and a methyl ester on the benzoylformate core necessitates techniques that can provide both structural elucidation and sensitive quantification.
Head-to-Head Comparison: GC-MS vs. HPLC vs. NMR
The choice of analytical technique is often a balance between the desired level of information, sample throughput, and available instrumentation.[1][3]
| Feature | GC-MS | HPLC-UV | 19F NMR |
| Principle | Separation by volatility and mass-to-charge ratio | Separation by polarity and differential partitioning | Nuclear spin transitions in a magnetic field |
| Primary Use | Purity, impurity profiling, identification | Purity, quantification | Structural elucidation, isomeric purity |
| Strengths | High sensitivity, excellent for volatile compounds, structural information from mass spectra | Versatile, wide applicability, robust quantification | Unambiguous structural information, non-destructive, excellent for fluorinated compounds |
| Limitations | Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation | Lower resolution for complex mixtures compared to GC, co-elution of impurities can be an issue | Lower sensitivity, requires higher sample concentration, not ideal for trace analysis |
| Sample Prep | Simple dissolution, may require derivatization for non-volatile impurities | Dissolution in a suitable mobile phase | Dissolution in a deuterated solvent |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.
-
Injector Temperature: Set high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. For Methyl 4-fluoro-3-methylbenzoylformate, an initial temperature of 250°C is a good starting point.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the target analyte from any impurities with different boiling points. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable for the analysis of aromatic esters. The choice depends on the polarity of potential impurities.
-
Mass Spectrometer Detector: Electron Ionization (EI) is a common choice for generating reproducible mass spectra that can be compared to spectral libraries for compound identification.
Experimental Workflow: GC-MS Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
